![molecular formula C26H28N4O5S B2629212 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide CAS No. 394229-44-8](/img/structure/B2629212.png)
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide is a useful research compound. Its molecular formula is C26H28N4O5S and its molecular weight is 508.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₁₈H₁₈N₄O₄S
- Molecular Weight : 382.43 g/mol
- IUPAC Name : this compound
Structural Features
The compound features a benzimidazole moiety, which is known for its biological significance, particularly in anticancer and antimicrobial activities. The presence of the sulfamoyl group enhances its solubility and potential interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of 2-mercaptobenzimidazole (2MBI), which share structural characteristics with this compound, have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungal species. The Minimum Inhibitory Concentration (MIC) values for these compounds were found to be as low as 1.27 µM against certain strains, showcasing their potency .
Anticancer Activity
The anticancer potential of this compound has been evaluated using human colorectal carcinoma cell lines (HCT116). The Sulforhodamine B (SRB) assay revealed that compounds with similar benzimidazole structures can induce significant cytotoxicity in cancer cells. The mechanism often involves the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in purine synthesis, thereby disrupting cellular proliferation .
Comparative Biological Activity Table
Compound | Activity Type | MIC (µM) | Cell Line Tested | Reference |
---|---|---|---|---|
This compound | Antimicrobial | 1.27 | NA | |
2MBI Derivative A | Antimicrobial | 1.27 | NA | |
2MBI Derivative B | Anticancer | NA | HCT116 |
Synthesis Methods
The synthesis of this compound can be achieved through several methodologies:
- Condensation Reactions : Utilizing aromatic aldehydes and o-phenylenediamine under controlled conditions to form the benzimidazole core.
- Sulfamoylation : Introducing the sulfamoyl group via reaction with sulfonamide derivatives, allowing for the incorporation of the bis(2-methoxyethyl) substituents.
These methods have been optimized to ensure high yields and purity of the final product .
Case Study 1: Antimicrobial Efficacy
In a study evaluating various benzimidazole derivatives, it was found that compounds with structural similarities to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized tube dilution techniques to determine MIC values, confirming the effectiveness of these compounds in inhibiting bacterial growth .
Case Study 2: Anticancer Mechanisms
Research focusing on the anticancer properties of benzimidazole derivatives demonstrated that these compounds can effectively induce apoptosis in cancer cell lines such as HCT116. The study highlighted the role of DHFR inhibition as a key mechanism through which these compounds exert their cytotoxic effects .
Aplicaciones Científicas De Investigación
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of compounds containing benzimidazole derivatives. For instance, research has shown that certain benzimidazole-based compounds exhibit selective cytotoxicity against various cancer cell lines. In particular, derivatives similar to N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide have been evaluated for their ability to inhibit tumor growth in vitro and in vivo.
A study indicated that benzimidazole derivatives can effectively inhibit the proliferation of human colorectal carcinoma cells (HCT116), with some compounds demonstrating IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU) .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against a range of pathogens. Research has shown that benzimidazole derivatives can inhibit both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity .
In a comparative study, certain derivatives showed significant minimum inhibitory concentrations (MICs), indicating their potential as effective antimicrobial agents .
Anticancer Efficacy
A notable case study involved the synthesis and evaluation of a series of benzimidazole derivatives, including those structurally related to this compound. The study reported significant anticancer activity against HCT116 cells, with some compounds exhibiting IC50 values lower than 5-FU, indicating their potential as alternative cancer therapies .
Antimicrobial Evaluation
Another study focused on the antimicrobial properties of benzimidazole derivatives against Mycobacterium tuberculosis and other pathogens. The results highlighted the effectiveness of certain compounds in inhibiting bacterial growth, suggesting their potential application in treating infections caused by resistant strains .
Propiedades
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O5S/c1-34-17-15-30(16-18-35-2)36(32,33)22-13-9-20(10-14-22)26(31)27-21-11-7-19(8-12-21)25-28-23-5-3-4-6-24(23)29-25/h3-14H,15-18H2,1-2H3,(H,27,31)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUNNEQCIWUNHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.